2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid
Description
Properties
IUPAC Name |
2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-16-13(20)10(14(21)17(2)15(16)22)7-9-5-3-4-6-11(9)23-8-12(18)19/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVOXUPTPTDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid is a chemical compound with significant potential in various biological applications. Understanding its biological activity is essential for its application in pharmacology and agriculture. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl acetate
- Molecular Formula : C15H14N2O5
- CAS Number : 110449-07-5
- Molecular Weight : 302.28 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of specific phenolic compounds with acetic acid derivatives. Research indicates that derivatives of phenoxy acetic acids exhibit varying degrees of biological activity against pathogens such as Mycobacterium tuberculosis .
Antimicrobial Activity
Research has shown that derivatives of phenoxy acetic acids possess notable antimicrobial properties. In a study evaluating various synthesized compounds for their anti-mycobacterial activities against Mycobacterium tuberculosis H(37)Rv, several derivatives exhibited effective inhibition . Although specific data for the compound is limited, its structural similarity to known active compounds suggests potential efficacy.
The proposed mechanism of action for phenoxy acetic acid derivatives involves interference with microbial cell wall synthesis and function. This is similar to other known compounds that mimic natural growth hormones in plants and microorganisms . The trioxo group in the diazinan structure may enhance its interaction with biological targets.
Study on Anti-mycobacterial Activity
A significant study focused on the synthesis and evaluation of phenoxy acetic acid derivatives highlighted the anti-mycobacterial activity of various compounds. The study found that modifications to the phenoxy group significantly influenced the biological activity against Mycobacterium tuberculosis .
Herbicidal Properties
While primarily focusing on antimicrobial activity, some derivatives have been evaluated for their herbicidal properties due to their structural characteristics resembling auxins. For instance, compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid) have demonstrated selective herbicidal action by mimicking plant growth hormones . Although not directly tested, it is plausible that this compound could exhibit similar effects.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | 2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl acetate |
| Molecular Formula | C15H14N2O5 |
| CAS Number | 110449-07-5 |
| Molecular Weight | 302.28 g/mol |
| Antimicrobial Activity | Effective against M. tuberculosis (derivatives) |
| Herbicidal Potential | Similar mechanism to auxins |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Variations
The target compound shares a phenoxy acetic acid backbone and trioxo-diazinan heterocycle with several analogs. Key structural differences lie in substituents on the diazinan ring and phenoxy group modifications, which influence physicochemical and biological properties.
Table 1: Structural Comparison of Analogs
Impact of Substituents on Properties
- Bromo or chloro substituents on the phenoxy ring (e.g., in and ) may further increase reactivity or alter solubility.
- Bulkier Groups : Benzyl or fluorophenyl ethyl substituents () introduce steric hindrance, which could reduce metabolic degradation but may also limit membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis typically involves multi-step protocols. Key steps include:
- Formation of the diazinan-5-ylidene intermediate via condensation of precursors under controlled pH and temperature (e.g., acetic acid reflux, ~80–100°C) .
- Introduction of the phenoxy-acetic acid moiety via nucleophilic substitution or ester hydrolysis. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and catalyst choice (e.g., potassium carbonate) .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) and monitor yields via HPLC or LC-MS .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the diazinan-5-ylidene group (δ ~6.5–7.5 ppm for methylidene protons) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂) .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
Q. What are the preliminary biological screening strategies for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Test interactions with cyclooxygenase (COX) or acetylcholinesterase via fluorometric or colorimetric kits .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the diazinan-5-ylidene core influence reactivity and bioactivity?
- Computational Analysis :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps, correlating with observed reaction rates or binding affinities .
- Compare with analogs (e.g., bromo or fluoro derivatives from –2) to identify substituent effects on stability and biological target engagement .
Q. What experimental approaches resolve contradictions in reported biological activity data for structurally similar compounds?
- Case Study : If analog A shows antimicrobial activity but analog B does not:
- Structural Comparison : Overlay crystallographic data (if available) to identify conformational differences impacting target binding .
- Assay Replication : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability .
- Meta-Analysis : Use systematic reviews to contextualize conflicting results across studies .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., bacterial gyrase) .
- X-ray Crystallography : Co-crystallize the compound with target proteins to identify binding pockets .
- Metabolomics : Track metabolic pathway disruptions in treated bacterial cultures via GC-MS or LC-MS .
Q. What strategies mitigate degradation or instability of this compound under physiological conditions?
- Stability Studies :
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor decomposition via HPLC .
- Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) per ICH guidelines .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance shelf life and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
